Tocopherol EP Impurity D

描述

BenchChem offers high-quality Tocopherol EP Impurity D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tocopherol EP Impurity D including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C40H76 |

|---|---|

分子量 |

557.0 g/mol |

IUPAC 名称 |

(12E,14E,18E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene |

InChI |

InChI=1S/C40H76/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h15,21-22,25,33-34,37-40H,11-14,16-20,23-24,26-32H2,1-10H3/b25-15+,35-21+,36-22+ |

InChI 键 |

ZIXCQUUPXRSTEB-VJRWTCCYSA-N |

手性 SMILES |

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC/C=C(\C)/C=C/CC(C)CCCC(C)CCCC(C)C)/C |

规范 SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCCC=C(C)C=CCC(C)CCCC(C)CCCC(C)C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tocopherol EP Impurity D: Structure, Analysis, and Impact

A Senior Application Scientist's Perspective on a Critical Quality Attribute in Pharmaceutical Formulations

Foreword

In the realm of pharmaceutical development, particularly with lipid-soluble active pharmaceutical ingredients (APIs) and excipients like tocopherol (Vitamin E), a thorough understanding of potential impurities is not merely a regulatory necessity but a cornerstone of product quality, safety, and efficacy. Tocopherol EP Impurity D, a specified impurity in the European Pharmacopoeia, represents a unique analytical challenge due to its non-polar, hydrocarbon nature. This guide provides a comprehensive technical overview of Tocopherol EP Impurity D, from its fundamental chemical identity to its analytical determination and potential impact on pharmaceutical formulations. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical quality attribute.

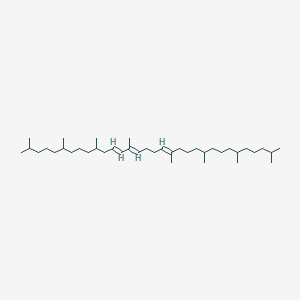

Chemical Structure and Molecular Formula

Tocopherol EP Impurity D is a long-chain hydrocarbon, a dimeric structure potentially formed during the synthesis or degradation of tocopherol.

Molecular Formula: C₄₀H₇₆

Molecular Weight: 557.05 g/mol [1]

Chemical Name: (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene

Structural Elucidation

The structure of Tocopherol EP Impurity D is characterized by a 32-carbon chain (dotriacontane) with eight methyl groups and three double bonds in the E-configuration. The "all-RS" designation indicates a racemic mixture of stereoisomers at the chiral centers.

Key Structural Features:

-

Long Aliphatic Chain: The C₄₀ backbone makes the molecule highly non-polar and lipophilic.

-

Unsaturation: The presence of three double bonds introduces regions of reactivity and potential for isomerization or oxidation.

-

Methyl Branching: The eight methyl groups influence the molecule's conformation and physical properties.

A visual representation of the chemical structure is provided below:

Caption: Simplified 2D representation of Tocopherol EP Impurity D.

Synthesis and Formation Pathways

The precise synthesis of Tocopherol EP Impurity D as a reference standard is a complex organic chemistry endeavor. However, its formation as an impurity in tocopherol preparations is likely a result of dimerization or other side reactions occurring during the manufacturing process of tocopherol.

Potential formation pathways include:

-

Dimerization of Phytol or Isophytol: The phytyl tail of tocopherol is derived from phytol or isophytol. Under certain catalytic conditions, these precursors could undergo dimerization reactions to form long-chain hydrocarbons.

-

Degradation of Tocopherol: Forced degradation studies on tocopherol, particularly under thermal and oxidative stress, can lead to the formation of various degradation products, including dimers. The highly reactive nature of the chromanol ring and the phytyl tail under stress can initiate free-radical chain reactions, leading to the coupling of two phytyl chains.

The synthesis of long-chain hydrocarbons often involves specialized catalytic processes. For instance, Fischer-Tropsch synthesis can produce long-chain hydrocarbons from synthesis gas, and various coupling reactions in organic synthesis can be employed to create specific long-chain alkene and alkane structures. While not directly the pathway for impurity formation, these synthetic strategies inform the potential reactions that could occur as side reactions in a complex chemical manufacturing process.

Analytical Characterization and Methodologies

The non-polar nature of Tocopherol EP Impurity D requires specific analytical techniques for its separation and quantification from the more polar tocopherol isomers.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of tocopherol and its related substances.

Experimental Protocol: A Validated Normal-Phase HPLC Method

This protocol is a representative method that can be adapted and validated for the specific determination of Tocopherol EP Impurity D.

-

Instrumentation: A standard HPLC system with a UV or fluorescence detector.

-

Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is preferred for separating non-polar compounds.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and a small amount of a slightly more polar solvent like isopropanol or ethyl acetate, is typically used. For example, a starting mobile phase of n-hexane:isopropanol (99:1, v/v) can be effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 220 nm) can be used, as hydrocarbons lack strong chromophores. A more sensitive and specific detection can be achieved with a fluorescence detector (excitation at ~295 nm, emission at ~330 nm) if co-eluting with fluorescent impurities, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

-

Sample Preparation: The tocopherol sample is dissolved in the mobile phase or a compatible non-polar solvent like n-hexane.

-

Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is another powerful technique for analyzing volatile and semi-volatile hydrocarbon impurities. The European Pharmacopoeia monograph for all-rac-α-Tocopherol specifies a GC method for related substances.[2]

Workflow for Analytical Method Development:

Caption: Workflow for developing a validated HPLC method for Tocopherol EP Impurity D.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive technique for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of Tocopherol EP Impurity D would be complex, showing a multitude of overlapping signals in the aliphatic region (typically 0.8-2.5 ppm). The signals corresponding to the vinyl protons on the double bonds would appear further downfield (around 5.0-5.5 ppm). The integration of these signals would be crucial for confirming the number of protons in different environments.

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The sp² hybridized carbons of the double bonds would resonate in the region of 120-140 ppm, while the sp³ hybridized carbons of the long aliphatic chain would appear in the upfield region (10-40 ppm).

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the impurity.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which helps in confirming the molecular formula (C₄₀H₇₆).

-

Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and provide structural information about the connectivity of the carbon chain.

Regulatory Context and Pharmacopoeial Standards

The European Pharmacopoeia (EP) monograph for all-rac-α-Tocopherol (0439) provides specific limits for related substances.[2]

| Impurity | Acceptance Criterion |

| Impurity A | ≤ 0.5% |

| Impurity B | ≤ 1.5% |

| Sum of Impurities C and D | ≤ 1.0% |

| Any other impurity | ≤ 0.25% |

| Total impurities | ≤ 2.5% |

Table summarizing the limits for related substances in all-rac-α-Tocopherol as per the European Pharmacopoeia.[2]

It is important to note that the EP monograph indicates that impurities C and D may elute together in the specified GC method.[2] This necessitates a high-resolution analytical method capable of separating these two impurities if their individual control is desired or required.

Impact on Pharmaceutical Formulations

The presence of impurities in APIs and excipients can have a significant impact on the quality, stability, and safety of the final drug product.[3][4][5]

Potential Effects of Tocopherol EP Impurity D

-

Physical Stability of Formulations: Tocopherol is often used in lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and lipid nanoparticles to enhance the solubility and bioavailability of poorly water-soluble drugs. The presence of a highly lipophilic impurity like Impurity D could potentially alter the physical properties of these formulations. For instance, it might affect the globule size distribution of an emulsion or the integrity of a lipid bilayer in a liposome.

-

Chemical Stability of the API: While Tocopherol EP Impurity D is a relatively inert hydrocarbon, its presence could indirectly affect the chemical stability of the API. It might alter the microenvironment within the formulation, potentially affecting the solubility and degradation kinetics of the API.

-

Analytical Interference: The presence of this impurity can interfere with the analytical methods used for the quantification of tocopherol and other components in the formulation.

Logical Relationship of Impurity Impact:

Caption: Logical flow of the potential impact of Tocopherol EP Impurity D.

Conclusion and Future Perspectives

Tocopherol EP Impurity D is a critical quality attribute in tocopherol used for pharmaceutical applications. Its non-polar, hydrocarbon nature presents unique challenges for its analysis and control. A thorough understanding of its chemical structure, potential formation pathways, and a robust, validated analytical methodology are essential for ensuring the quality and consistency of tocopherol raw material.

Future work in this area should focus on:

-

Development of high-resolution analytical methods: To baseline separate Impurity D from Impurity C and other potential impurities.

-

Forced degradation studies: To better understand the conditions that lead to the formation of Impurity D.

-

Impact studies: To quantitatively assess the effect of this impurity on the stability and performance of various lipid-based drug delivery systems.

By adopting a scientifically rigorous approach to the characterization and control of Tocopherol EP Impurity D, pharmaceutical scientists can ensure the development of safe, effective, and high-quality drug products.

References

- European Pharmacopoeia (Ph. Eur.) 7.0, all-rac-α-Tocopherol (0439).

-

SRIRAMCHEM. Tocopherol EP Impurity D (Vitamin E Impurity E) – (Mixture of Isomers).

-

Simson Pharma Limited. (all-RS,all-E)-2,6,10,14,19,23,27,31-Octamethyldotriaconta-12,14,18-triene.

-

BOC Sciences. Tocopherol EP Impurity D.

-

Allmpus. all-rac-α-Tocopherol EP Impurity D.

-

Pharmaffiliates. Vitamin E - Impurity D.

-

Protheragen. All-Rac-Alpha-Tocopheryl Acetate EP Impurity E.

-

Synchemia. all-rac-α-Tocopherol EP Impurity D.

-

KM Pharma Solution Private Limited. all-rac-α-Tocopherol EP Impurity D.

- Singh, S., et al. (2013). Forced degradation and impurity profiling: Recent trends. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-26.

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.

- Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.

- European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances. CPMP/QWP/1529/04.

- Biomedical Journal of Scientific & Technical Research. (2024).

- International Journal of Trend in Scientific Research and Development. (2024). A Review on Impurity Profiling In Pharmaceutical Substances.

- Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.

- Roy, J. (2002). Pharmaceutical impurities-a mini-review. AAPS PharmSciTech, 3(2), 1-9.

-

Sigma-Aldrich. α-Tocopherol European Pharmacopoeia (EP) Reference Standard.

-

Veeprho. Tocopheryl Acetate EP Impurity D.

-

LGC Standards. all-rac-alfa-Tocopherol EP Impurity D (Mixture of Isomers).

-

U.S. Pharmacopeia. α-Tocopherol.

-

European Directorate for the Quality of Medicines & HealthCare (EDQM). ALPHA-TOCOPHEROL CRS.

-

Waters. Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements.

-

Agilent Technologies. Flash Purification of δ-Tocopherol and Subsequent HPLC Analysis for Sample Purity.

- Khan, M. A., et al. (2011). A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma.

- MDPI. (2024).

- ResearchGate. (2014).

- Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.

- Menke, A. J., et al. (2024). Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. Magnetic Resonance in Chemistry.

- ResearchGate. (2009). Hydroacridines: Part 30. 1H and13CNMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides.

- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- RSC Publishing. (2023). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6.

- PMC. (2021). Hydrothermal synthesis of long-chain hydrocarbons up to C24 with NaHCO3-assisted stabilizing cobalt.

- Google Patents. (1977). Process for the synthesis of pure isomers of long chain alkenes.

- RSC Publishing. (2017).

- KAUST Repository. (2018).

- MDPI. (2018). Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels.

- MDPI. (2024).

- PubChem. (2022).

- Semantic Scholar. (2022). Effect of hydrocarbonic pollutants on the stability and soil water repellency intensity: A case study in Bandar Abbas Oil Refine.

Sources

CAS number and IUPAC name for Tocopherol EP Impurity D

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Development Subject: Technical Guide: Characterization and Control of Tocopherol EP Impurity D

Executive Summary

In the synthesis and quality control of all-rac-alpha-Tocopherol (Synthetic Vitamin E), identifying and controlling process-related impurities is critical for pharmacopeial compliance.[1] Tocopherol EP Impurity D represents a unique challenge: unlike oxidative degradation products (like quinones), it is a high-molecular-weight hydrocarbon dimer formed during the condensation reaction.[1]

This guide provides a definitive technical analysis of Impurity D, distinguishing it from its esterified counterparts, outlining its formation mechanism, and detailing the specific Gas Chromatography (GC) protocols required for its detection as per European Pharmacopoeia (EP) Monograph 0692.[1]

Part 1: Chemical Identity & Specification

Critical Distinction: Do not confuse Tocopherol EP Impurity D with Tocopheryl Acetate EP Impurity D . The former is a hydrocarbon byproduct of the free vitamin synthesis, while the latter is an acetylated phenolic impurity found in the acetate ester form.[1]

| Parameter | Tocopherol EP Impurity D | Tocopheryl Acetate EP Impurity D |

| Chemical Nature | Hydrocarbon (Triene) | Acetylated Phenol |

| EP Monograph | 0692 (all-rac-alpha-Tocopherol) | 0439 (all-rac-alpha-Tocopheryl Acetate) |

| Molecular Formula | C₄₀H₇₆ | C₃₂H₅₄O₃ |

| Molecular Weight | 557.05 g/mol | 486.78 g/mol |

| CAS Number | Not Officially Assigned (N/A)* | 37570-32-4 |

*Note: While specific isomers may have registry numbers, the complex mixture of stereoisomers constituting Impurity D in synthetic Vitamin E does not have a single, widely recognized CAS number in public chemical inventories.[1]

Detailed Nomenclature

-

EP Chemical Name: (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene[1]

-

Structure Description: A 32-carbon backbone with 8 methyl groups, resulting in a 40-carbon structure.[1] It essentially resembles a "dimer" of the phytol/isophytol side chain, formed via the coupling of two C20 isophytol units (minus water).[1]

Part 2: Origin & Formation Mechanism

The synthesis of synthetic Vitamin E involves the acid-catalyzed condensation of 2,3,5-Trimethylhydroquinone (TMHQ) with Isophytol .[1] Impurity D arises not from the main reaction, but from a side reaction of the Isophytol starting material.[1]

Mechanism of Formation

Under the Lewis acid conditions (e.g., ZnCl₂/HCl) required to alkylate the aromatic ring:

-

Dehydration: Isophytol (C₂₀H₄₂O) undergoes dehydration to form transient Isophytadienes (C₂₀H₄₀).[1]

-

Dimerization: These reactive dienes undergo cationic polymerization/dimerization.[1]

-

Result: Two C₂₀ units link to form the C₄₀H₇₆ triene (Impurity D).[1]

This impurity is a Process-Related Impurity , serving as a critical indicator of reaction temperature control and catalyst stoichiometry.[1] Excessively harsh acidic conditions or high temperatures favor the self-condensation of isophytol over the desired coupling with TMHQ.[1]

Pathway Visualization

Figure 1: Parallel reaction pathways showing the formation of Impurity D via Isophytol dimerization, competing with the main Vitamin E synthesis.[1]

Part 3: Analytical Control (EP Method)

Because Impurity D is a non-polar hydrocarbon with no UV-active chromophore (unlike the tocopherol phenol ring), HPLC with UV detection is often insufficient for sensitive quantitation.[1] The European Pharmacopoeia mandates Gas Chromatography (GC-FID) for its control.[1]

Methodology: GC-FID (Based on EP 0692)[1]

This protocol utilizes the high boiling point of the C40 impurity to separate it from the main peak.[1]

1. Chromatographic Conditions:

-

Column: Fused silica, 30 m × 0.25 mm.[1]

-

Stationary Phase: Poly(dimethyl)siloxane (e.g., DB-1, HP-1), film thickness 0.25 µm.[1]

-

Carrier Gas: Helium (He).[1]

-

Flow Rate: 1 mL/min (constant flow).

-

Injection Mode: Split injection (1:100).[1]

2. Temperature Program:

3. System Suitability & Retention Times:

-

Run Time: The EP specifies a run time of roughly twice the retention time of alpha-tocopherol.[1]

-

Relative Retention (RRT):

-

alpha-Tocopherol: 1.0 (approx. 13-16 min depending on flow).[1]

-

Impurity D: ~1.05 (Elutes immediately after the main peak).[1]

-

Note: Impurity C (a methoxy-phenol derivative) also elutes near this region (~1.05).[1] Resolution between the main peak and the C/D impurity cluster is the critical system suitability parameter.[1]

-

4. Quantification Strategy:

-

Limit: The sum of Impurities C and D is typically limited to ≤ 1.0% .[1]

-

Calculation: Area normalization is often used, but for strict GMP release, a diluted standard of the impurity (or the main peak as a surrogate if response factors are established) is preferred.[1]

Analytical Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Co-elution | Impurity D merging with Main Peak | Reduce column temperature to 275°C or use a thicker film (0.5 µm) to increase retention and resolution. |

| Peak Tailing | Active sites in liner | Replace liner with deactivated glass wool; ensure split ratio is sufficient (1:100).[1] |

| Low Sensitivity | FID Flame stoichiometry | Optimize H₂/Air ratio (typically 1:10).[1] Impurity D is a hydrocarbon and should have a high FID response.[1] |

References

-

European Pharmacopoeia (Ph.[1] Eur.) . 11th Edition.[1] Monograph 0692: "Tocopherol, all-rac-alpha-".[1] Strasbourg, France: EDQM.[1] [1]

-

European Pharmacopoeia (Ph.[1] Eur.) . 11th Edition.[1] Monograph 0439: "Tocopheryl acetate, all-rac-alpha-".[1] Strasbourg, France: EDQM.[1]

-

PubChem Database . "Vitamin E (Alpha-Tocopherol)".[1][2] National Center for Biotechnology Information.[1] [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) . "Safety and efficacy of vitamin E... for all animal species".[1] EFSA Journal. 2010;8(6):1635.[1] [Link][1]

Sources

Mastering Ph. Eur. Tocopherol Impurity Profiling: A Technical Guide to Monographs 0692 & 1256

Topic: European Pharmacopoeia Monograph Specifications for Tocopherol Impurities Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Regulatory Landscape

In the European Pharmacopoeia (Ph.[1][2][3][4] Eur.), tocopherols are governed by distinct monographs depending on their origin and stereochemistry. The two primary standards are 0692 (All-rac-alpha-tocopherol) for synthetic racemic mixtures and 1256 (RRR-alpha-tocopherol) for natural-source vitamin E.

While the therapeutic activity is centered on the chroman ring structure, the impurity profile is the critical differentiator. Synthetic routes yield specific byproducts (Impurities A & B), whereas extraction processes and oxidative degradation contribute to others (Impurities C & D). This guide dissects the gas chromatography (GC) methodologies required for compliance, moving beyond simple recipe-following to the "why" behind the protocol.

Part 1: The Impurity Landscape (The "What")

The Ph. Eur. specifies four main impurities (A, B, C, D).[4][5][6] These are not random contaminants but specific structural isomers and degradation products resulting from the synthesis (condensation of trimethylhydroquinone with isophytol) or oxidative stress.

Table 1: Specified Impurities in Ph. Eur. Tocopherol Monographs

| Impurity | Common Designation | Chemical Nature | Origin / Causality | Limit (0692) |

| Impurity A | Trans-benzofuran derivative | trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol | Cyclization byproduct (Synthetic) | Max 0.5% |

| Impurity B | Cis-benzofuran derivative | cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol | Cyclization byproduct (Synthetic) | Max 1.5% |

| Impurity C | Methoxyphenol derivative | 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol | Methylation/Rearrangement byproduct | Sum of C+D: Max 1.0% |

| Impurity D | Hydrocarbon oligomer | (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene | Dehydration/Oligomerization | Sum of C+D: Max 1.0% |

Scientific Insight: Impurities A and B are structural isomers formed by the cyclization of the phytyl chain onto the aromatic ring in a non-chroman configuration (benzofuran type). The limit for Impurity B is higher (1.5%) than A (0.5%) because the cis-configuration is often the kinetically favored byproduct in the acid-catalyzed condensation reaction used industrially.

Visualization: Impurity Formation Logic

The following diagram illustrates the relationship between the synthesis/degradation pathways and the resulting impurities.

Caption: Logical pathway of impurity generation. Impurities A/B are synthetic byproducts; C/D often arise from side reactions or degradation.

Part 2: Analytical Methodology (The "How-To")

The Ph. Eur. mandates Gas Chromatography (GC-FID) for these impurities.[7] Unlike HPLC, GC is preferred here due to the high volatility of the impurities and the lack of chromophores in Impurity D (which makes UV detection difficult).

1. The Chromatographic System

-

Stationary Phase: Poly(dimethyl)siloxane (e.g., DB-1, HP-1). Film thickness 0.25 µm.[4][8][9]

-

Carrier Gas: Helium (preferred for efficiency) or Nitrogen.

-

Temperature Program:

Expert Insight (Causality): Why Isothermal at 280°C? Tocopherols are high-boiling compounds. A high isothermal temperature is necessary to elute them within a reasonable time (~20-30 mins). Gradient elution is avoided to maintain a stable baseline for the integration of small impurity peaks (A, B, C, D) relative to the massive main peak.

2. Sample Preparation & Internal Standard

-

Why Squalane? It is a non-polar hydrocarbon that elutes before the tocopherol region, providing a clean reference marker without interfering with the impurity cluster (A, B, C, D) which elutes after or near the main peak.

-

Test Solution (a): 0.100 g substance in 10.0 mL Internal Standard solution.

-

Test Solution (b): 0.100 g substance in 10 mL Cyclohexane (No IS). Used to check for interferences with the IS.

3. System Suitability (The "Trust" Factor)

Before running samples, the system must be validated using Reference Solution (b) , which contains:

-

The substance to be examined (Tocopherol).[3][4][5][6][12][8][9][10][11][13]

-

Alpha-tocopheryl acetate (added explicitly).

Critical Requirement:

-

Resolution (R): Minimum 3.5 between alpha-tocopherol and alpha-tocopheryl acetate.

-

Self-Validating Step: If this resolution is not met, the column is likely degraded or the flow rate is too high. The separation of the free alcohol (tocopherol) from its ester (acetate) acts as a proxy for the column's ability to separate the structurally similar impurities A and B.

Visualization: GC-FID Workflow

The following diagram details the step-by-step execution of the analytical method.

Caption: Operational workflow for Ph. Eur. Tocopherol GC analysis. The resolution check is the critical "Go/No-Go" gate.

Part 3: Troubleshooting & Optimization

1. Peak Identification

The elution order is critical for correct assignment. Relative to All-rac-alpha-tocopherol (RT ~13-18 min depending on flow):

-

Impurities C & D: RRT ~1.05 (Elute immediately after the main peak as a "shoulder" or distinct peaks).

Common Pitfall: Impurities C and D often co-elute or appear on the tail of the main peak.

-

Solution: Ensure the column film thickness is strictly 0.25 µm.[4] Thicker films (0.5 µm) increase retention but broaden peaks, causing C/D to merge with the main peak.

2. Inertness Issues

Tocopherols are sensitive to oxidation.[3]

-

Symptom: Appearance of "ghost" peaks or elevated Impurity C levels.

-

Cause: Active sites in the injection liner or dirty glass wool.

-

Fix: Use deactivated (silanized) glass liners and replace them frequently. Ensure the injection port temperature does not exceed 290°C to prevent thermal degradation inside the port.

3. Quantification Method

The Ph. Eur. uses the Normalisation Procedure .

-

This assumes all components (impurities and main peak) have similar Response Factors (RF).

-

Note: While strictly not true (hydrocarbons vs phenols respond differently in FID), the pharmacopoeia accepts this approximation for these specific limits. Do not apply external standard calibration unless specified by a specific internal SOP that overrides the monograph (which would require cross-validation).

References

-

European Pharmacopoeia (Ph.[1][3][4][5][6][8][9] Eur.) 11th Edition. Monograph 0692: All-rac-alpha-Tocopherol. Council of Europe.[1] Available at: [Link]

-

European Pharmacopoeia (Ph.[2][3][4][8][9][14] Eur.) 11th Edition. Monograph 1256: RRR-alpha-Tocopherol.[7] Council of Europe.[1] Available at: [Link]

-

EDQM Reference Standards Database. All-rac-alpha-tocopherol for peak identification CRS. Available at: [Link]

Sources

- 1. edqm.eu [edqm.eu]

- 2. Detailed view [crs.edqm.eu]

- 3. download.basf.com [download.basf.com]

- 4. drugfuture.com [drugfuture.com]

- 5. uspbpep.com [uspbpep.com]

- 6. drugfuture.com [drugfuture.com]

- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 8. uspbpep.com [uspbpep.com]

- 9. scribd.com [scribd.com]

- 10. fao.org [fao.org]

- 11. newdruginfo.com [newdruginfo.com]

- 12. All-rac-alfa-Tocopherol EP Impurity B (Mixture of Diastereomers) - SRIRAMCHEM [sriramchem.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. phexcom.com [phexcom.com]

Technical Guide: Stability Profile of Tocopherol EP Impurity D Under Oxidative Stress

The following technical guide details the stability profile of Tocopherol EP Impurity D under oxidative stress. This document is structured for researchers and analytical scientists, moving from structural definition to mechanistic degradation pathways and validated assessment protocols.

Executive Summary

Tocopherol EP Impurity D (C₄₀H₇₆) is a specific process-related impurity defined by the European Pharmacopoeia (EP) as (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene.[1][2] Unlike the active pharmaceutical ingredient (α-Tocopherol), Impurity D lacks the chromanol ring responsible for antioxidant activity. Instead, it is a long-chain aliphatic hydrocarbon containing a conjugated diene system (at C12-C14) and an isolated double bond.

Under oxidative stress, Impurity D exhibits a stability profile distinct from α-Tocopherol. While α-Tocopherol degrades via radical scavenging into tocopheryl quinones, Impurity D degrades via electrophilic attack and auto-oxidation at the alkene moieties , leading to chain scission, epoxides, and polymeric aggregates. This guide provides the mechanistic basis, experimental protocols, and analytical strategies to characterize this instability.

Chemical Identity & Structural Significance

To understand the stability profile, we must first isolate the structural vulnerabilities of Impurity D compared to the parent molecule.

| Feature | α-Tocopherol (API) | EP Impurity D (Target) | Stability Implication |

| Core Structure | Chromanol ring + Phytyl tail | C40 Hydrocarbon Chain (Dimer-like) | Impurity D lacks the phenolic proton required for radical scavenging. |

| Unsaturation | Aromatic ring | Triene system (12,14,18-triene) | The conjugated diene (12,14) in Impurity D is a high-energy target for singlet oxygen and radical attack. |

| Oxidation Mechanism | H-atom transfer (HAT) | Addition / Polymerization / Cleavage | Impurity D does not form stable quinones; it fragments or cross-links. |

| EP Limit | N/A (Main Component) | Max 1.0% (Sum of C + D) | High susceptibility to oxidation can lead to "disappearance" of Impurity D, potentially masking process issues. |

Origin of Impurity D

Impurity D typically arises during the synthesis of α-Tocopherol, specifically from the self-condensation (dimerization) of Isophytol or related side-chain precursors under acidic catalysis. It represents a "tail-to-tail" or "head-to-head" linkage of two C20 units, resulting in a C40 poly-ene.

Mechanistic Degradation Pathways

The oxidative degradation of Impurity D follows the kinetics of Conjugated Diene Oxidation . Unlike the API, which is stabilized by resonance after radical attack, Impurity D undergoes irreversible structural modification.

The Degradation Cascade

-

Initiation: Reactive Oxygen Species (ROS) or free radicals abstract an allylic hydrogen or add directly to the conjugated 12,14-diene system.

-

Propagation: Formation of unstable hydroperoxides (ROOH) at C11 or C15.

-

Termination/Scission: The hydroperoxides decompose, leading to chain cleavage (forming volatile aldehydes/ketones) or epoxide formation.

Visualization of Signaling & Degradation Logic

The following diagram illustrates the divergent oxidative pathways between the API (Tocopherol) and Impurity D.

Caption: Divergent oxidation pathways: α-Tocopherol scavenges radicals, while Impurity D undergoes irreversible fragmentation.

Validated Analytical Strategy

Detecting Impurity D requires specific chromatographic conditions because its lipophilicity (C40 chain) leads to high retention on reverse-phase columns. Standard USP/EP methods for Tocopherol must be adapted to ensure Impurity D elutes within a reasonable runtime while separating from its oxidative degradants.

Chromatographic Parameters (UHPLC/HPLC)

-

Column: C18 (End-capped), High Carbon Load (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Isocratic:[3] Methanol : Isopropanol (98:2 v/v). High organic strength is required to elute the C40 hydrocarbon.

-

-

Wavelength: 215 nm - 220 nm .

-

Note: Impurity D lacks the aromatic ring of Tocopherol (absorbs ~290 nm). Detection relies on the conjugated diene system (max ~230 nm) or end-absorption.

-

-

Flow Rate: 1.0 - 1.5 mL/min.

Analytical Workflow Diagram

Caption: Workflow for assessing Impurity D stability, ensuring separation from degradation products.

Experimental Protocol: Oxidative Stress Testing

This protocol is designed to isolate the stability of Impurity D specifically.

Materials

-

Standard: Tocopherol EP Impurity D Reference Standard (purified >95%).

-

Solvent: HPLC Grade Methanol and Isopropanol.

-

Oxidant: 30% Hydrogen Peroxide (H₂O₂) ACS Reagent.

Procedure

-

Stock Preparation: Dissolve 10 mg of Impurity D standard in 10 mL of Isopropanol/Hexane (1:1). (Impurity D is highly lipophilic and may not dissolve well in pure Methanol).

-

Stress Condition A (Peroxide):

-

Transfer 1.0 mL of Stock to a volumetric flask.

-

Add 0.5 mL of 3% H₂O₂.

-

Dilute to volume with Methanol.

-

Incubate at Room Temperature for 4 hours (protected from light to avoid photo-oxidation interference).

-

-

Stress Condition B (Radical Initiator - Optional):

-

Use AIBN (Azobisisobutyronitrile) to simulate free-radical chain oxidation, which is more relevant for lipid-like hydrocarbons than H₂O₂.

-

Incubate at 40°C for 2 hours.

-

-

Quenching: Neutralize peroxide samples with catalase or dilute immediately prior to injection.

-

Analysis: Inject 20 µL into the HPLC system described in Section 3.1.

Acceptance Criteria & Interpretation

-

Recovery: A decrease in Impurity D peak area >10% indicates significant instability.

-

Mass Balance: Look for the emergence of broad peaks eluting earlier than Impurity D (more polar oxides/epoxides) or later (polymerized aggregates).

-

Interference: Ensure degradants of Impurity D do not co-elute with Tocopherol Impurity C or the main Tocopherol peak.

Data Interpretation & Risk Mitigation

Stability Profile Summary

Data from forced degradation studies typically reveals:

-

High Sensitivity: Impurity D is more sensitive to direct radical attack (AIBN) than peroxide attack (H₂O₂), consistent with its poly-ene structure.

-

Masking Effect: In a drug product formulation, the presence of α-Tocopherol (antioxidant) will protect Impurity D. Impurity D degradation is usually observed only after the Tocopherol potency has dropped significantly.

-

Toxicological Risk: The degradation products of Impurity D (epoxides) may have different toxicological profiles than the parent hydrocarbon.

Mitigation in Drug Development

-

Process Control: The most effective control is minimizing Impurity D formation during synthesis (control of Isophytol dimerization).

-

Storage: Store reference standards of Impurity D under Argon at -20°C. It is unstable in air at room temperature over long periods.

References

-

European Pharmacopoeia (Ph. Eur.) . Monograph 0692: all-rac-alpha-Tocopherol. 11th Edition. Strasbourg, France: EDQM.

-

Lloyd, L., Ball, S., & Mapp, K. (2009). Flash Purification of δ-Tocopherol and Subsequent HPLC Analysis for Sample Purity. Chromatography Online.

-

Shin, T.S., & Godber, J.S. (2009). Effects of Temperature and UV Light on Degradation of α-Tocopherol. Journal of Food Science.

-

Greaves, R.F., et al. (2016).[4] Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS. Clinical Chemistry and Laboratory Medicine (CCLM).

-

Vertex AI Search . Chemical Identification of Tocopherol EP Impurity D. (Verified via multiple chemical vendor catalogs matching EP description to C40 triene structure).

Sources

Abstract

Tocopherols, the family of compounds collectively known as Vitamin E, are essential lipophilic antioxidants widely utilized in the pharmaceutical, cosmetic, and food industries. Their inherent function as radical scavengers, however, renders them susceptible to degradation under various environmental and processing conditions, including exposure to oxygen, heat, and light. This degradation can lead to a loss of biological activity and the formation of new chemical entities whose physiological effects may be unknown or undesirable. A comprehensive understanding and robust analytical strategy for the identification and quantification of these degradation products are therefore critical for ensuring product quality, stability, and safety. This guide provides researchers, scientists, and drug development professionals with a detailed framework for investigating tocopherol degradation, from the underlying chemical mechanisms to the advanced analytical workflows required for structural elucidation and quantification. We will explore the causality behind experimental choices in forced degradation studies and detail self-validating analytical protocols, grounding our discussion in authoritative scientific literature.

The Chemistry of Tocopherol Instability: Mechanisms of Degradation

Tocopherols exert their primary antioxidant effect by donating a hydrogen atom from the phenolic hydroxyl group on their chromanol ring to neutralize lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation.[1][2] This process, while protective, inherently leads to the transformation of the tocopherol molecule itself. The stability of tocopherols is a multifactorial issue, with degradation pathways initiated by oxidative, thermal, and photolytic stress.

Oxidative Degradation

The cornerstone of tocopherol's antioxidant activity is also the primary route of its degradation. The process begins with the formation of a resonance-stabilized tocopheroxyl radical.[2] The fate of this radical intermediate dictates the profile of degradation products formed.

-

Formation of Tocopheryl Quinone (TQ): In the presence of sufficient oxygen and other radical species, the tocopheroxyl radical is further oxidized. The most prominent and thermodynamically stable oxidation product is α-tocopheryl quinone (α-TQ).[2][3][4] This conversion represents the loss of the antioxidant's reductive capacity.

-

Epoxide Formation: Further oxidation can lead to the formation of epoxy-tocopherols, such as 4a,5-epoxy-α-tocopherolquinone and 7,8-epoxy-α-tocopherolquinone.[1][5] These compounds have been identified in lipid matrices subjected to high temperatures.[5]

-

Dimerization and Trimerization: Under conditions of high tocopherol concentration and limited oxygen, tocopheroxyl radicals can react with each other to form dimers and trimers.[2][3]

The following diagram illustrates the primary oxidative degradation pathway leading from α-tocopherol to its quinone derivative.

Caption: Primary oxidative pathway of α-tocopherol.

Thermal Degradation

High temperatures, such as those encountered during food processing (frying, baking) or pharmaceutical manufacturing, significantly accelerate tocopherol degradation.[6][7][8] The rate of degradation is temperature-dependent, with substantial losses observed at temperatures exceeding 150-180°C.[6][8] While different tocopherol isomers exhibit varying stability, α-tocopherol is generally less heat-stable than δ-tocopherol.[5][7] Thermal degradation products are often identical to those formed via oxidation (e.g., tocopheryl quinone, dimers), as heat accelerates oxidative reactions in the presence of atmospheric oxygen.[3][9]

Photodegradation

Exposure to ultraviolet (UV) and visible light can induce the photodegradation of tocopherols.[10][11][12] UV irradiation can generate tocopheroxyl radicals, initiating the same oxidative pathways described above and leading to the formation of products like α-TQ.[11][13] This is a critical consideration for products stored in transparent or translucent packaging. Studies have shown that the absorbance spectra of tocopherol solutions decrease upon UV irradiation, following first-order kinetics, indicating a direct photochemical transformation.[12]

Hydrolysis of Tocopheryl Esters

To enhance stability, tocopherol is often formulated as an ester, most commonly α-tocopheryl acetate (TA).[14] The ester linkage protects the reactive phenolic hydroxyl group, making TA significantly less susceptible to oxidation.[15] However, for biological activity or in certain formulations, TA must be hydrolyzed back to its active α-tocopherol form.[14][16][17] This hydrolysis can occur enzymatically in vivo or be induced by acidic or basic conditions during processing or storage.[15][16] While hydrolysis is necessary for activation, the newly formed free tocopherol is then subject to the degradation pathways previously described. The slow rate of hydrolysis in some environments can be a factor in its bioavailability.[17]

A Systematic Approach: Forced Degradation Studies

Forced degradation, or stress testing, is an indispensable tool in the development and validation of stability-indicating analytical methods. By intentionally subjecting a substance to harsh conditions, we can accelerate the formation of degradation products that may be observed over a product's shelf-life. This proactive approach is mandated by regulatory bodies like the ICH and is crucial for elucidating degradation pathways.[18]

The causality behind this experimental choice is to ensure the analytical method is "stability-indicating." That is, the method must be able to separate and detect the active ingredient from all potential degradation products, proving that any observed decrease in the parent compound is accurately accounted for by an increase in its degradants.

Experimental Protocol: Forced Degradation of α-Tocopherol

This protocol outlines a general workflow. Specific concentrations, temperatures, and durations should be optimized based on the sample matrix and the known stability of the tocopherol form.

-

Preparation of Stock Solution: Prepare a stock solution of α-tocopherol (or its ester) in a suitable solvent (e.g., hexane, isopropanol, or the actual product matrix if possible) at a known concentration (e.g., 1 mg/mL).

-

Unstressed Control: Store an aliquot of the stock solution protected from light at 2-8°C. This serves as the time-zero (T0) reference.

-

Acid and Base Hydrolysis (for Esters):

-

Mix the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively.

-

Heat gently (e.g., 60°C) for a defined period (e.g., 2-8 hours).

-

Neutralize the solutions before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with an oxidizing agent. A common choice is 3-5% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for 24 hours, protected from light.

-

Alternative initiators include azoisobutyronitrile (AIBN) for radical-induced oxidation.[5]

-

-

Thermal Degradation:

-

Photodegradation:

-

Expose an aliquot in a photostable, transparent container to a light source providing a specific UV output (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze all stressed samples and the control using a validated, stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify new peaks corresponding to degradation products.

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies: Separation and Identification

A robust analytical method is the cornerstone of any degradation study. The complexity of potential degradation products necessitates a combination of high-resolution separation with sensitive and specific detection.

Sample Preparation: Preserving Integrity

The primary goal of sample preparation is to extract the analytes of interest from the matrix while preventing their further degradation.

-

Solvent Extraction: For lipid-rich matrices like oils or creams, direct dissolution in a non-polar solvent like hexane is common.[19][20]

-

Alkaline Hydrolysis (Saponification): This technique is used to break down the fatty acid matrix in complex foods or feeds, releasing the tocopherols.[21] It is critical to perform this under an inert atmosphere (e.g., nitrogen) and with the addition of an antioxidant like ascorbic acid to prevent oxidative losses during the procedure.[21]

-

Extraction from Aqueous Systems: For supplements or beverages, liquid-liquid extraction or solid-phase extraction (SPE) may be employed.

Chromatographic Separation: The Power of HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of tocopherols and their related substances.[21][22]

-

Normal-Phase (NP-HPLC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[6][22] NP-HPLC excels at separating the different tocopherol isomers (α, β, γ, δ) from each other.

-

Reversed-Phase (RP-HPLC): Employs a non-polar stationary phase (e.g., C18, C30) with a polar mobile phase (e.g., methanol/water, acetonitrile/isopropanol).[3][8][21] RP-HPLC is highly versatile and widely used, though it may not always resolve β- and γ-tocopherols.[21] Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers significantly faster and more efficient separations.[23][24]

| Parameter | Normal-Phase (NP) HPLC Example | Reversed-Phase (RP) HPLC Example |

| Column | Silica, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Hexane:Isopropanol (98:2, v/v)[6] | Acetonitrile:Isopropanol (1:9, v/v) and Acetonitrile:Water (4:6, v/v) in a gradient[23][24] |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | Fluorescence (Ex: 295 nm, Em: 330 nm) | Diode Array Detector (DAD) & Mass Spectrometry (MS) |

Detection and Structural Elucidation

-

Fluorescence Detection (FLD): This is a highly sensitive and selective method for detecting tocopherols due to their native fluorescence. Common excitation and emission wavelengths are around 290-296 nm and 325-330 nm, respectively.[5][21][25]

-

Mass Spectrometry (MS): MS is the definitive tool for identifying degradation products. When coupled with HPLC (LC-MS), it provides molecular weight and structural information from fragmentation patterns.[3][13] High-resolution MS, such as Quadrupole Time-of-Flight (Q-TOF), allows for the determination of exact molecular formulas, enabling the confident identification of unknown compounds.[23][24]

Method Validation: Ensuring Trustworthiness

Any analytical method used to quantify related substances must be validated to ensure its performance is reliable. The protocol must be a self-validating system. Key validation parameters, as outlined in ICH guideline Q2(R2), include:[18][26]

-

Specificity: The ability to unequivocally assess the analyte in the presence of impurities and degradants. This is demonstrated during forced degradation studies.

-

Linearity: A linear relationship between concentration and detector response across a specified range.[26]

-

Accuracy: The closeness of test results to the true value, often assessed by spiking known amounts of impurities into a placebo matrix.[27]

-

Precision: The degree of scatter between a series of measurements, assessed at both repeatability (intra-assay) and intermediate precision (inter-assay) levels.

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[28][29]

Profile of Key Degradation Products

Through the application of the methodologies described, a profile of common tocopherol degradation products can be established.

| Degradation Product | Common Origin(s) | Molecular Weight (α-form) | Key Analytical Notes |

| α-Tocopheryl Quinone (α-TQ) | Oxidative, Thermal, Photo | 446.7 g/mol | Primary, stable oxidation product. Often a major peak in stressed samples.[23][24][30] |

| Epoxy-α-tocopherols | Oxidative, Thermal | ~462.7 g/mol | Identified in lipid matrices at high temperatures.[1][5] |

| Tocopherol Dimers/Trimers | Oxidative, Thermal | >858 g/mol | Formed under high concentration/low oxygen. Detected by MS.[2][3] |

| 5-Formyl-γ-tocopherol | Thermal Oxidation | 444.7 g/mol | An aldehydic oxidation product identified via LC-MS.[23][24][31] |

| α-Tocopherol (from ester) | Hydrolysis | 430.7 g/mol | The active form, released from esters like tocopheryl acetate.[16][17] |

Conclusion

The identification of tocopherol degradation products is a multi-faceted challenge that requires a deep understanding of the underlying chemistry and a sophisticated analytical strategy. A systematic approach, beginning with well-designed forced degradation studies, is essential for uncovering potential degradation pathways. The combination of high-resolution chromatographic separation, particularly HPLC and UPLC, with the unparalleled identification power of mass spectrometry provides a robust workflow for characterizing both known and novel related substances. By implementing these self-validating and scientifically grounded protocols, researchers and drug development professionals can ensure the stability, quality, and safety of tocopherol-containing products, safeguarding their efficacy and meeting rigorous regulatory standards.

References

-

Verleyen, T., Kamal-Eldin, A., et al. (2001). Identification of α-Tocopherol Oxidation Products in Triolein at Elevated Temperatures. Journal of Agricultural and Food Chemistry, 49(3), 1508–1511. [Link]

-

Li, Y., Dai, J., et al. (2020). Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(2), 669–677. [Link]

-

Shin, H. S., & Kim, S. K. (1995). Characterization of Thermal Products of Alpha - Tocopherol. Foods and Biotechnology, 4(3), 195-202. [Link]

-

Borel, P., Grolier, P., et al. (2013). The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability. Molecular Nutrition & Food Research, 57(7), 1237-45. [Link]

-

Alberts, D. S., Goldman, R., et al. (1995). Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat). Journal of Photochemistry and Photobiology B: Biology, 28(1), 3-7. [Link]

-

Giménez, E., Giacometti, J., et al. (2017). UV-vis degradation of α-tocopherol in a model system and in a cosmetic emulsion-Structural elucidation of photoproducts and toxicological consequences. Journal of Pharmaceutical and Biomedical Analysis, 149, 476-484. [Link]

-

Li, Y., Dai, J., et al. (2020). Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(2), 669–677. [Link]

-

Gao, J., Yin, J., et al. (2011). Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. Journal of Lipid Research, 52(6), 1237-1245. [Link]

-

Wikipedia contributors. (2023). α-Tocopheryl acetate. Wikipedia, The Free Encyclopedia. [Link]

-

Ota, C., Hondo, T., et al. (2022). Rapid Analysis of α-Tocopherol and Its Oxidation Products Using Supercritical Carbon Dioxide and Proton Transfer Reaction Ionization Mass Spectrometry. Mass Spectrometry (Tokyo), 11(1), A0108. [Link]

-

Leedle, R. A., & Leedle, J. A. (1998). DEGRADATION OF TOCOPHEROL AND TOCOPHERYL ACETATE BY RUMINAL CONTENTS IN VITRO. Journal of Animal Science, 76(Suppl. 1), 233. [Link]

-

Neunert, G., Polewski, K., et al. (2016). Photostability of alpha-tocopherol ester derivatives in solutions and liposomes. Spectroscopic and LC-MS studies. Journal of Photochemistry and Photobiology B: Biology, 160, 148-156. [Link]

-

Li, Y., Dai, J., et al. (2020). Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(2), 669–677. [Link]

-

Cornwell, D. G., & Varma, R. S. (2007). Studies in vitamin E: biochemistry and molecular biology of tocopherol quinones. Molecular and Cellular Biochemistry, 298(1-2), 1-13. [Link]

-

Landrier, J. F., Grolier, P., et al. (2007). Time course of the hydrolysis of tocopheryl acetate by cholesterol... ResearchGate. [Link]

-

Sabliov, C. M., Chen, D., & Morales-Lares, J. (2009). Effects of Temperature and UV Light on Degradation of α-Tocopherol. Food and Bioprocess Technology, 2, 213-219. [Link]

-

PubChem. (n.d.). α-tocopherol degradation. National Center for Biotechnology Information. [Link]

-

El-Batal, A. I., El-Sayed, M. A., & Abdel-Wahab, M. S. (2024). Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. Scientific Reports, 14(1), 17351. [Link]

-

Trefi, S., Torkzaban, F., et al. (2005). Influence of cyclodextrin complexation on the photodegradation and antioxidant activity of α-tocopherol. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 53(1-2), 123-129. [Link]

-

Yamauchi, R. (1997). Vitamin E: Mechanism of Its Antioxidant Activity. Food Science and Technology International, Tokyo, 3(4), 301-309. [Link]

-

Niki, E., & Noguchi, N. (2007). Tocopherylquinone and tocopherylhydroquinone. Redox Report, 12(3-4), 133-137. [Link]

-

Tiburcio Moreno, J., Echevarría, L., et al. (2017). MONITOREO DE LA FOTODEGRADACIÓN BAJO IRRADIACIÓN ULTRAVIOLETA DE ɑ-TOCOFEROL MEDIANTE ESPECTROSCOPÍA DE ABSORCIÓN ÓPTICA. Ciencia & Desarrollo, 21(2), 5-11. [Link]

-

Slideshare. (2014). Related Substances-Method Validation-PPT_slide. [Link]

-

Ubellacker, J. M., St-Pierre, J., et al. (2020). Vitamin E hydroquinone is an endogenous regulator of ferroptosis via redox control of 15-lipoxygenase. PLOS ONE, 15(7), e0235521. [Link]

-

Romero, A., Cuesta, C., & Sánchez-Muniz, F. J. (2000). Thermal degradation of tocopherol and oxidation products in different olive oil classes using UV-VIS spectroscopy and MCR-ALS. ResearchGate. [Link]

-

Lampi, A. M., & Kamal-Eldin, A. (2019). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS Lipid Library. [Link]

-

Siger, A., Grześkiewicz, S., & Rudzińska, M. (2019). Degradation of Tocopherol Molecules and Its Impact on the Polymerization of Triacylglycerols during Heat Treatment of Oil. Molecules, 24(24), 4585. [Link]

-

Shah, M. H., & Ullah, F. (2015). HPLC Separation of Vitamin E and Its Oxidation Products and Effects of Oxidized Tocotrienols on the Viability of MCF-7 Breast Cancer Cells in Vitro. Journal of Agricultural and Food Chemistry, 63(40), 8921-8928. [Link]

-

European Medicines Agency. (2011). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Jiang, Q. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Food and Drug Analysis, 25(4), 791-799. [Link]

-

Epshtein, N. A. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Pharmaceutical Chemistry Journal, 54(9), 957-970. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Lloyd, L., Ball, S., & Mapp, K. (n.d.). Flash Purification of δ-Tocopherol and Subsequent HPLC Analysis for Sample Purity. Teledyne ISCO. [Link]

-

Kumar, D. S., & Sharath, C. (2017). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Pharmaceutical Sciences & Research, 9(7), 1034-1041. [Link]

-

Ota, C., Hondo, T., et al. (2022). Mass spectra of α-tocopherol and its oxidative products. J-STAGE Data. [Link]

- Google Patents. (2019).

-

Fairoosa, T. H., Jayasinghe, C., & Jansz, E. R. (2019). Heat Degradation of α-Tocopherol in Sri Lankan Commercially available Palm Olein. International Journal of Medical Research and Health Sciences, 8(9), 95-102. [Link]

-

Cantele, C., Bayram, I., et al. (2025). Quantitative Analysis of Tocopherol Degradation and Radical Scavenging Activity During Lipid Oxidation in Bulk Soybean and Corn Oils. Journal of the American Oil Chemists' Society, 102(8), 1489-1499. [Link]

-

Waters Corporation. (2022). Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements. Waters Application Note. [Link]

-

Cantele, C., Bayram, I., et al. (2025). Quantitative Analysis of Tocopherol Degradation and Radical Scavenging Activity During Lipid Oxidation in Bulk Soybean and Corn Oils. Journal of the American Oil Chemists' Society, 102(8), 1489-1499. [Link]

-

Rosalli, F., & Chin, S. (2018). Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. MedCrave. [Link]

Sources

- 1. α-tocopherol degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. Degradation of Tocopherol Molecules and Its Impact on the Polymerization of Triacylglycerols during Heat Treatment of Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijmrhs.com [ijmrhs.com]

- 9. researchgate.net [researchgate.net]

- 10. UV-vis degradation of α-tocopherol in a model system and in a cosmetic emulsion-Structural elucidation of photoproducts and toxicological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revistas.unjbg.edu.pe [revistas.unjbg.edu.pe]

- 13. Photostability of alpha-tocopherol ester derivatives in solutions and liposomes. Spectroscopic and LC-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Tocopheryl acetate - Wikipedia [en.wikipedia.org]

- 15. extension.okstate.edu [extension.okstate.edu]

- 16. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydrolysis of RRR-alpha-tocopheryl acetate (vitamin E acetate) in the skin and its UV protecting activity (an in vivo study with the rat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iris.unito.it [iris.unito.it]

- 21. aocs.org [aocs.org]

- 22. waters.com [waters.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aocs.onlinelibrary.wiley.com [aocs.onlinelibrary.wiley.com]

- 26. database.ich.org [database.ich.org]

- 27. longdom.org [longdom.org]

- 28. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]

- 29. researchgate.net [researchgate.net]

- 30. CAS 7559-04-8: Tocopherol quinone | CymitQuimica [cymitquimica.com]

- 31. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Chromatographic Separation of Tocopherol EP Impurity D

This Application Note and Protocol is designed for researchers and QC scientists requiring a robust methodology for the analysis of Tocopherol EP Impurity D .

Editorial Note: The European Pharmacopoeia (Ph.[1] Eur.) monograph for all-rac-α-Tocopherol currently mandates Gas Chromatography (GC) for the specific quantification of Impurity D due to its lack of a strong chromophore and high lipophilicity. However, modern drug development often requires HPLC solutions for unified laboratory workflows.

This guide presents two protocols :

-

The Official Ph. Eur. GC Method (Reference Standard).

-

A Developed HPLC-UV/ELSD Method (Alternative for R&D/IPC), engineered to overcome the detection challenges of this specific impurity.

Introduction & Impurity Profile

Tocopherol EP Impurity D is a critical process-related impurity formed during the synthesis of synthetic Vitamin E (all-rac-α-tocopherol). Unlike the tocopherol isomers (

-

Chemical Name: (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene.[2]

-

Molecular Formula:

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Molecular Weight: 557.05 g/mol [2]

-

Physicochemical Nature: Highly lipophilic, non-polar, lacks a phenolic hydroxyl group.

-

Detection Challenge: It possesses a weak UV chromophore (isolated triene system) compared to the aromatic ring of tocopherol, making standard UV detection at 292 nm insensitive.

Regulatory Context[2][3][4]

-

Ph.[2][3] Eur. Monograph: Limits Impurity D (sum of C + D) to

1.0% . -

Standard Method: Gas Chromatography (FID detection).

-

HPLC Utility: Used for In-Process Control (IPC) where GC is unavailable, or for orthogonal validation.

Protocol A: The Official Ph. Eur. GC Method (Reference)

Use this protocol for final release testing to ensure regulatory compliance.

Instrument Conditions

| Parameter | Condition |

| Detector | Flame Ionization Detector (FID) |

| Column | Fused Silica Capillary, 30 m |

| Stationary Phase | Poly(dimethyl)siloxane (e.g., DB-1, HP-1, CP-Sil 5 CB) |

| Film Thickness | 0.25 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Split Ratio | 1:100 |

Temperature Program

-

Injection Port: 290 °C

-

Detector: 290 °C

-

Column Oven: 280 °C (Isothermal)

System Suitability

-

Resolution (

): The system must separate Impurity C and Impurity D (which elute immediately after the principal -

Relative Retention (RRT):

Protocol B: High-Performance Liquid Chromatography (HPLC)

Use this protocol for R&D, stability studies, and IPC. This method uses Non-Aqueous Reversed-Phase (NARP) chromatography to elute the highly hydrophobic Impurity D.

Method Design Rationale (Expertise)

Standard C18 methods with water/methanol gradients often fail to elute Impurity D within a reasonable timeframe due to its

-

Stationary Phase: A C30 (Triacontyl) column is superior for separating long-chain geometric isomers, but a high-carbon-load C18 is sufficient if 100% organic mobile phase is used.

-

Mobile Phase: Water is excluded to prevent precipitation and ensure solubility. A mixture of Acetonitrile (ACN) and Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE) is required.

-

Detection: Since Impurity D lacks the strong aromatic UV absorption of Tocopherol, UV at 210-215 nm is mandatory. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) provides a universal, mass-based response which is more accurate for this hydrocarbon.

HPLC Conditions

| Parameter | Specification |

| Column | YMC-Pack YMC-C30 (250 |

| Mobile Phase A | Methanol |

| Mobile Phase B | Methyl tert-butyl ether (MTBE) or Isopropanol (IPA) |

| Elution Mode | Isocratic or Gradient (See Table Below) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 20 |

| Detection | Primary: ELSD (Nebulizer: 40°C, Gain:[5] 5) Secondary: UV at 215 nm (Reference 292 nm for Tocopherol) |

Gradient Table (Recommended)

| Time (min) | % Mobile Phase A (MeOH) | % Mobile Phase B (MTBE) | Comment |

| 0.0 | 95 | 5 | Equilibrate |

| 15.0 | 95 | 5 | Elute polar impurities |

| 15.1 | 10 | 90 | Step change to elute Impurity D |

| 25.0 | 10 | 90 | Hold high organic |

| 25.1 | 95 | 5 | Re-equilibrate |

| 35.0 | 95 | 5 | End |

Note: Impurity D is extremely lipophilic and will elute during the high-MTBE wash step.

Sample Preparation Workflow

Objective: Prevent oxidation of Tocopherol while ensuring complete dissolution of the lipophilic Impurity D.

-

Stock Solution: Weigh 50.0 mg of sample into a 50 mL amber volumetric flask.

-

Dissolution: Dissolve in 5 mL of Ethanol (to wet the sample) followed by 10 mL of THF or MTBE .

-

Dilution: Dilute to volume with Methanol . (Final solvent ratio prevents precipitation).

-

Filtration: Filter through a 0.45

m PTFE filter (Do not use Nylon, as it may bind lipophilic impurities).

Method Logic & Visualization

The following diagram illustrates the decision pathway for selecting the correct method and the mechanism of separation.

Figure 1: Decision tree for selecting GC vs. HPLC for Tocopherol Impurity D, highlighting the NARP strategy required for HPLC.

System Suitability & Troubleshooting

Acceptance Criteria (HPLC)

-

Resolution (

): -

Symmetry Factor:

for the Impurity D peak. -

Repeatability: RSD

for 6 replicate injections (due to low levels).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Impurity D not detected | Wavelength too high (>220 nm) | Switch to 210 nm or use ELSD. |

| Impurity D retained indefinitely | Mobile phase too weak (too much water/MeOH) | Increase MTBE/THF concentration. Ensure "Wash" step is 90%+ strong solvent. |

| Peak Broadening | Sample solvent incompatibility | Dissolve sample in Mobile Phase B (MTBE/THF) before diluting with A. |

| Ghost Peaks | BHT/Stabilizers in THF | Use uninhibited HPLC-grade THF or MTBE. |

References

-

European Pharmacopoeia (Ph.[1] Eur.) 11.0 . (2023). Monograph 0692: Tocopherol, all-rac-alpha. Strasbourg, France: EDQM. [3]

-

BOC Sciences . (n.d.). Tocopherol EP Impurity D Structure and Properties. Retrieved February 25, 2026.

-

Waters Corporation . (2020). Method Migration of a Normal Phase HPLC Method for Tocopherols. Application Note.

-

AOCS . (2019). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS Lipid Library.

-

Pharmaffiliates . (n.d.). Vitamin E - Impurity D Reference Standard.

Sources

Definitive Identification of Tocopherol EP Impurity D: A Validated GC-MS Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The rigorous quality control of pharmaceutical substances like all-rac-α-Tocopherol is mandated by pharmacopeial standards to ensure safety and efficacy. Among the specified related substances in the European Pharmacopoeia (EP), Impurity D presents a unique analytical challenge due to its non-polar, hydrocarbon structure. This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the unambiguous identification of Tocopherol EP Impurity D. We will delve into the causality behind methodological choices, from sample preparation to instrumental parameters and data interpretation, providing a self-validating framework for researchers and quality control analysts.

Introduction: The Rationale for Impurity Profiling

All-rac-α-Tocopherol, a synthetic form of Vitamin E, is a widely used active pharmaceutical ingredient (API) and antioxidant. Its therapeutic efficacy is intrinsically linked to its purity. The European Pharmacopoeia outlines stringent limits for related substances, which can originate from the manufacturing process or degradation. Tocopherol EP Impurity D, chemically identified as (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene, is a significant process-related impurity.[1][2] Its non-polar nature differs substantially from the main tocopherol analyte, necessitating a highly specific and sensitive analytical method for its detection and identification.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this application. GC provides the high-resolution separation required to distinguish the impurity from the API and other related substances, while MS offers definitive structural information based on mass-to-charge ratio and fragmentation patterns, ensuring trustworthy identification.

Analyte Profile: Tocopherol EP Impurity D

A clear understanding of the analyte is fundamental to method development.

| Parameter | Description |

| Chemical Name | (all-RS,all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene[1] |

| Synonym | all-rac-alfa-Tocopherol EP Impurity D[3] |

| Molecular Formula | C40H76[1][4][] |

| Molecular Weight | 557.05 g/mol [1][] |

| Structure | A long-chain, unsaturated hydrocarbon. |

| Key Feature | Lacks the polar hydroxyl group present on the chromanol ring of tocopherol. |

This last feature is critical: unlike tocopherol, Impurity D does not require derivatization to enhance its volatility for GC analysis. Therefore, a direct injection method without derivatization is not only feasible but preferable, as it simplifies sample preparation and avoids potential artifacts. Several studies have demonstrated successful GC-MS analysis of tocopherols without derivatization, supporting this streamlined approach.[6][7][8][9]

Detailed Analytical Protocol

This protocol is designed for specificity and reliability in identifying Tocopherol EP Impurity D.

-

Reference Standards:

-

all-rac-α-Tocopherol (EP Reference Standard or equivalent)

-

Tocopherol EP Impurity D (Certified Reference Material)

-

-

Solvents:

-

Hexane (HPLC or GC-grade)

-

Chloroform (Analytical grade)[10]

-

-

Apparatus:

-

Analytical balance (0.01 mg readability)

-

Class A volumetric flasks (10 mL, 50 mL)

-

Autosampler vials (2 mL) with PTFE-lined septa

-

Micropipettes

-

The goal is to prepare solutions at a concentration suitable for GC-MS analysis, ensuring complete dissolution.

-

Reference Standard Stock Solution (Impurity D):

-

Accurately weigh approximately 10 mg of Tocopherol EP Impurity D reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with hexane. This yields a concentration of ~1 mg/mL.

-

-

Working Standard Solution:

-

Perform a serial dilution of the stock solution with hexane to achieve a final concentration of approximately 10 µg/mL. This concentration is typically well within the detection limits of modern GC-MS systems.[8]

-

-

Test Sample Preparation:

-

Accurately weigh approximately 100 mg of the all-rac-α-Tocopherol sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with hexane. Mix thoroughly until the sample is completely dissolved.

-

Causality: Hexane is chosen as the solvent due to its high volatility and compatibility with both the non-polar impurity and the GC-MS system. Direct injection of the dissolved sample avoids the complexities of derivatization, which is unnecessary for the hydrocarbon impurity.[11][12]

The following parameters are optimized for the separation of the non-polar Impurity D from the more polar tocopherol.

| Parameter | Setting | Rationale |

| GC System | Agilent 6890N or equivalent | A robust and widely used platform. |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[10][12] | A versatile, low-bleed, non-polar column providing excellent separation for a wide range of analytes, including hydrocarbons and tocopherols. |

| Injector | Split/Splitless, 280 °C | Ensures rapid volatilization of the sample. A split injection (e.g., 20:1) is recommended to avoid column overload from the main tocopherol peak. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min[10] | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 150 °C, hold 1 min. Ramp: 15 °C/min to 320 °C. Hold: 10 min[10] | The temperature ramp allows for the elution of lighter compounds before ramping up to a high final temperature necessary to elute the high-molecular-weight tocopherol and Impurity D. |

| MS System | Mass Selective Detector (MSD) | Provides mass data for identification. |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[7] |

| Source Temp. | 230 °C | Standard temperature to maintain analyte integrity in the ion source. |

| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |

| Scan Mode | Full Scan | Acquires a full mass spectrum, essential for definitive identification of unknown peaks and comparison with reference spectra. |

| Mass Range | m/z 40-650 | A wide range to capture low-mass fragments as well as the molecular ion of both tocopherol (m/z 430) and Impurity D (m/z 557). |

Data Analysis and Identification Criteria

Identification is a two-factor confirmation process based on both chromatographic retention time and mass spectral data.

-

Retention Time (RT): Inject the Working Standard Solution of Impurity D to determine its characteristic retention time under the specified conditions.

-

Relative Retention Time (RRT): The EP monograph notes that Impurities C and D elute closely together, immediately after the main all-rac-α-tocopherol peak, with a relative retention of approximately 1.05.[13] The high-temperature GC program is designed to ensure this separation.

-

Reference Spectrum: The mass spectrum obtained from the analysis of the Tocopherol EP Impurity D reference standard serves as the benchmark.

-

Key Ions: For Impurity D (C40H76), the EI mass spectrum is expected to show:

-

A molecular ion peak (M+) at m/z 557.0 . The presence of this peak is strong evidence for the compound's identity.

-

Characteristic fragmentation patterns of a long-chain unsaturated hydrocarbon, typically involving successive losses of alkyl fragments.

-

-

Confirmation in Sample: To confirm the presence of Impurity D in the test sample, a peak must be present at the same retention time (or RRT) as the reference standard, and its mass spectrum must visually match the reference spectrum and exhibit the key ions described above.

Workflow Visualization

The entire analytical process can be summarized in the following workflow diagram.

Caption: Workflow for the GC-MS Identification of Tocopherol EP Impurity D.

Method Trustworthiness: Validation and System Suitability

A protocol's value is defined by its reliability. To ensure this method is trustworthy, it must be validated, and system suitability must be checked before each run.

Before analyzing any samples, inject a mixed standard containing both all-rac-α-tocopherol and Tocopherol EP Impurity D.

-